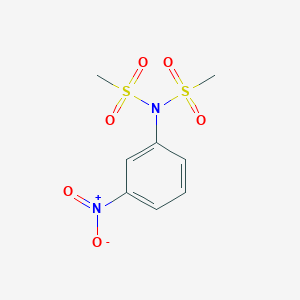

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Vue d'ensemble

Description

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide: is an organic compound with the molecular formula C8H10N2O6S2. It is characterized by the presence of both methanesulfonyl and nitrophenyl groups, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

CH3SO2Cl+C6H4(NO2)NH2→CH3SO2NH(C6H4NO2)+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The nitro group in N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

Reduction: Formation of N-methanesulfonyl-N-(3-aminophenyl)methanesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Introduction to N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

This compound is a sulfonamide compound characterized by its unique chemical structure, which includes a methanesulfonyl group and a nitrophenyl moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Medicinal Chemistry

This compound plays a significant role in drug synthesis, particularly in developing antibiotics and other pharmaceuticals. Its structural properties allow for modifications that can enhance pharmacological profiles.

Case Study: Antibacterial Activity

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For example, modifications in the sulfonamide structure have led to variations in efficacy, with some derivatives demonstrating effective inhibition at low micromolar concentrations.

Enzyme Inhibition Studies

The compound is utilized in research focused on enzyme inhibition, particularly in studies related to bacterial cell wall biosynthesis. It acts as an inhibitor for enzymes such as MurB, which is crucial for peptidoglycan synthesis in bacteria.

Case Study: Binding Affinity

Research employing biophysical techniques like Surface Plasmon Resonance (SPR) has demonstrated that this compound binds effectively to target enzymes, suggesting its potential as a lead compound for novel antibiotic development.

Agricultural Applications

This compound has been explored for its antimicrobial and antifungal properties in agricultural contexts. It serves as an agent to protect crops from various pathogens, thereby enhancing agricultural productivity.

Case Study: Crop Protection

Field studies have indicated that formulations containing this compound can reduce the incidence of fungal infections in crops, leading to improved yields.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group at meta position | Antimicrobial, enzyme inhibitor |

| N-methanesulfonyl-N-(4-nitrophenyl)methanesulfonamide | Nitro group at para position | Explored for biochemical probing |

| N-methyl-N-(3-nitrophenyl)methanesulfonamide | Methyl group instead of methanesulfonyl | Antimicrobial properties |

This table highlights the differences in biological activities among structurally similar compounds, emphasizing the unique properties of this compound.

Mécanisme D'action

The mechanism of action of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The nitro group may also undergo reduction to form reactive intermediates that can interact with cellular components.

Comparaison Avec Des Composés Similaires

N-methanesulfonyl-N-(4-nitrophenyl)methanesulfonamide: Similar structure but with the nitro group in the para position.

N-methanesulfonyl-N-(2-nitrophenyl)methanesulfonamide: Similar structure but with the nitro group in the ortho position.

N-methanesulfonyl-N-phenylmethanesulfonamide: Lacks the nitro group, leading to different chemical properties.

Uniqueness: N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is unique due to the presence of the nitro group in the meta position, which influences its reactivity and biological activity. The combination of methanesulfonyl and nitrophenyl groups provides a distinct set of chemical properties that make it valuable in various applications.

Activité Biologique

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, commonly referred to as 3NPMSA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

3NPMSA is characterized by its methanesulfonamide group and a nitrophenyl moiety. The presence of the nitro group is particularly significant as it can undergo bioreduction to form reactive intermediates that may interact with biological macromolecules, influencing cellular processes.

The biological activity of 3NPMSA is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by interacting with their active sites or allosteric sites. For instance, it has been studied for its potential as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, demonstrating significant inhibitory effects in enzymatic assays .

- Cellular Interaction : The nitro group can be reduced to an amino group, which may further interact with proteins and nucleic acids, leading to alterations in enzyme activity and disruption of cellular functions.

- Antimicrobial Activity : Research indicates that 3NPMSA exhibits antimicrobial properties, potentially making it a candidate for treating infections caused by resistant strains of bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of 3NPMSA. For instance, it has shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression has been a focal point in recent research.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial efficacy against various pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 1: Inhibition of HCV NS5B Polymerase

In a study aimed at discovering novel inhibitors for HCV treatment, 3NPMSA was identified as a potent inhibitor of the NS5B polymerase enzyme. The compound exhibited an EC50 value less than 50 nM in cell-based replicon assays, indicating high efficacy against both genotype 1a and 1b strains .

| Compound | EC50 (nM) | Mechanism |

|---|---|---|

| 3NPMSA | <50 | NS5B Inhibition |

Case Study 2: Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial properties of 3NPMSA against various bacterial strains. Results indicated that the compound inhibited bacterial growth effectively at low concentrations, reinforcing its potential application in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

Research Findings

Recent studies have focused on optimizing the pharmacological properties of 3NPMSA through structural modifications. These modifications aim to enhance solubility and bioavailability while maintaining or improving biological activity.

Table: Research Findings on Structural Modifications

Propriétés

IUPAC Name |

N-methylsulfonyl-N-(3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVJGEFPSYRVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.